molecular formula C19H27N B076344 6-Butyl-3,8-dipropylquinoline CAS No. 10371-98-9

6-Butyl-3,8-dipropylquinoline

Cat. No.: B076344
CAS No.: 10371-98-9
M. Wt: 269.4 g/mol
InChI Key: YMVSKKUMAOFMJE-UHFFFAOYSA-N
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Description

6-Butyl-3,8-dipropylquinoline is a quinoline derivative substituted with alkyl chains at the 3-, 6-, and 8-positions. The quinoline core is aromatic, with a nitrogen atom at position 1, and the substituents influence its physicochemical properties and reactivity.

Properties

CAS No.

10371-98-9

Molecular Formula

C19H27N

Molecular Weight

269.4 g/mol

IUPAC Name

6-butyl-3,8-dipropylquinoline

InChI

InChI=1S/C19H27N/c1-4-7-10-15-11-17(9-6-3)19-18(12-15)13-16(8-5-2)14-20-19/h11-14H,4-10H2,1-3H3

InChI Key

YMVSKKUMAOFMJE-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC

Canonical SMILES

CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC

Synonyms

6-Butyl-3,8-dipropylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • 6-Butyl vs. 6-Methoxy Groups: The 6-butyl substituent in the target compound contrasts with methoxy groups in analogs like 8-β-aminobutylamino-6-methoxyquinoline (reported in ). Alkyl chains (butyl/propyl) increase lipophilicity and reduce polarity compared to methoxy groups, likely lowering water solubility and altering partition coefficients. Methoxy groups, being electron-donating, may enhance aromatic ring stability and reactivity in electrophilic substitutions, whereas alkyl groups primarily contribute steric effects .
  • Aminoalkyl vs. Alkyl Side Chains: Compounds such as 8-γ-aminopropylamino-6-methoxyquinoline () feature polar aminoalkyl side chains, which can participate in hydrogen bonding and acid-base interactions.

Physical Properties

Compound Name Substituents Melting Point (°C) Reactivity Notes
8-β-Aminobutylamino-6-methoxyquinoline 6-OCH₃, 8-NH(CH₂)₃NH₂ 196–198 (decomp.) Hydrolyzes to dihydrochloride (208°C decomp.)
6-Butyl-3,8-dipropylquinoline 3-CH₂CH₂CH₃, 6-CH₂CH₂CH₂CH₃, 8-CH₂CH₂CH₃ Not reported Expected lower polarity due to alkyl dominance

Reactivity and Stability

  • Hydrolysis Sensitivity: Aminoalkyl-substituted quinolines (e.g., ) undergo hydrolysis under basic conditions (NaOH/EtOH), yielding secondary amines. In contrast, this compound’s alkyl groups are less reactive toward hydrolysis, suggesting greater stability in alkaline environments .
  • Thermal Behavior: The decomposition temperature of aminoalkyl-substituted quinolines (~196–208°C) may reflect instability due to labile N–H bonds.

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